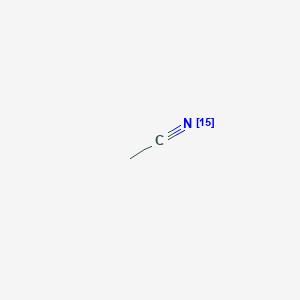
Azidopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidopyrimidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic organic compound that contains a pyrimidine ring and an azide group. Azidopyrimidine has been extensively studied for its diverse range of applications, including in the fields of medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of azidopyrimidine is dependent on its specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. In biochemistry, it is used as a tool for labeling biomolecules and for studying protein-protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Effets Biochimiques Et Physiologiques
Azidopyrimidine has been shown to have various biochemical and physiological effects depending on its specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. In biochemistry, it is used as a tool for labeling biomolecules and for studying protein-protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
Azidopyrimidine has several advantages and limitations for lab experiments. One advantage is its versatility and potential applications in various scientific fields. Another advantage is its relatively simple synthesis method. However, one limitation is its potential toxicity and safety concerns, which must be carefully considered when working with this compound.
Orientations Futures
There are several future directions for the study of azidopyrimidine. In medicinal chemistry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In biochemistry, further research is needed to explore its potential applications as a tool for studying protein-protein interactions and for labeling biomolecules. In materials science, further research is needed to explore its potential applications in the development of new materials with unique properties.
In conclusion, azidopyrimidine is a versatile and unique compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its diverse range of applications. Further research is needed to explore its potential as a drug candidate, as a tool for studying protein-protein interactions, and in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of azidopyrimidine can be achieved through various methods, including the reaction of pyrimidine with sodium azide or the reaction of 2,4-dichloropyrimidine with sodium azide. The latter method is more commonly used and involves the reaction of 2,4-dichloropyrimidine with sodium azide in the presence of a catalyst such as copper (I) iodide.
Applications De Recherche Scientifique
Azidopyrimidine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and bacterial infections. In biochemistry, it has been used as a tool for studying protein-protein interactions and for labeling biomolecules. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Propriétés
Numéro CAS |
10597-58-7 |
|---|---|
Nom du produit |
Azidopyrimidine |
Formule moléculaire |
C14H16N6O |
Poids moléculaire |
284.32 g/mol |
Nom IUPAC |
4-azido-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16N6O/c1-2-21-9-8-11-12(10-6-4-3-5-7-10)17-14(15)18-13(11)19-20-16/h3-7H,2,8-9H2,1H3,(H2,15,17,18) |
Clé InChI |
PTJCLAIGBFSXGG-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |
SMILES canonique |
CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |
Autres numéros CAS |
10597-58-7 |
Synonymes |
azidopyrimidine SC-16102 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)



